molecular formula C11H12N2OS B2910234 N-(Cyanomethyl)-4-methyl-2-methylsulfanylbenzamide CAS No. 1465332-68-6

N-(Cyanomethyl)-4-methyl-2-methylsulfanylbenzamide

Cat. No.: B2910234
CAS No.: 1465332-68-6
M. Wt: 220.29
InChI Key: JRXRUITWXCHMJL-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-4-methyl-2-methylsulfanylbenzamide is an organic compound that features a benzamide core substituted with a cyanomethyl group, a methyl group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-4-methyl-2-methylsulfanylbenzamide can be achieved through several methods. One common approach involves the reaction of 4-methyl-2-methylsulfanylbenzoic acid with cyanomethylating agents under suitable conditions. For instance, the reaction can be carried out using cyanomethyl iodide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction typically proceeds at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-4-methyl-2-methylsulfanylbenzamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, where the methyl and methylsulfanyl groups direct incoming electrophiles to specific positions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Primary amine derivatives.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

N-(Cyanomethyl)-4-methyl-2-methylsulfanylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-4-methyl-2-methylsulfanylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The cyanomethyl group can act as a nucleophile, participating in various biochemical reactions. The benzamide core may interact with specific binding sites on proteins, modulating their activity. Additionally, the methylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

N-(Cyanomethyl)-4-methyl-2-methylsulfanylbenzamide can be compared with other similar compounds, such as:

    N-(Cyanomethyl)-4-methylbenzamide: Lacks the methylsulfanyl group, which may result in different chemical reactivity and biological activity.

    N-(Cyanomethyl)-2-methylsulfanylbenzamide: Lacks the methyl group, which may affect its steric properties and interaction with molecular targets.

    N-(Cyanomethyl)-4-methyl-2-chlorobenzamide: Contains a chlorine atom instead of a methylsulfanyl group, leading to different electronic and steric effects.

The uniqueness of this compound lies in the combination of its functional groups, which confer specific chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-(cyanomethyl)-4-methyl-2-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-8-3-4-9(10(7-8)15-2)11(14)13-6-5-12/h3-4,7H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXRUITWXCHMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NCC#N)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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